5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is an intriguing organic compound with a unique structural framework. Its composition includes a pyrazole core, substituted with a methyl group, a trifluoromethyl group, and a 4-chlorophenoxy group. This unique combination of substituents grants the molecule distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde can be achieved through multi-step organic reactions, involving:
Formation of the Pyrazole Core: : Starting with 4-chlorophenol, the molecule undergoes a nucleophilic aromatic substitution with an appropriate 1-methyl-3-(trifluoromethyl)-1H-pyrazole precursor under basic conditions.
Substitution Reactions: : The pyrazole core is further modified through electrophilic aromatic substitution reactions to introduce the necessary substituents
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for scale. The use of continuous flow reactors, automation of reaction steps, and stringent quality control measures are essential to ensure the consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes a variety of chemical reactions:
Oxidation: : It can be oxidized to its corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: : The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: : The trifluoromethyl and 4-chlorophenoxy substituents make it susceptible to nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with 5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde include:
Oxidizing agents: : Potassium permanganate, chromium trioxide
Reducing agents: : Sodium borohydride, lithium aluminum hydride
Nucleophiles: : Sodium methoxide, potassium cyanide
Major Products Formed
Oxidation: : 5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Reduction: : 5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-methanol
Scientific Research Applications
Chemistry
In chemistry, 5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde serves as an intermediate for synthesizing more complex molecules. Its unique structure facilitates the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound can be used to create pharmacologically active molecules. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a valuable starting material for drug discovery and development.
Industry
In industrial applications, it can be used in the manufacture of agrochemicals, such as herbicides and fungicides, leveraging its unique chemical reactivity to design compounds with specific biological activities.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde depends on its interactions with molecular targets:
Molecular Targets: : It may interact with enzymes, proteins, or DNA, modifying their function and leading to various biological effects.
Pathways Involved: : Its interactions can influence signaling pathways, metabolic processes, and gene expression, resulting in its diverse effects in biological systems.
Comparison with Similar Compounds
Comparing 5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde with similar compounds:
5-(4-Chlorophenoxy)-3-trifluoromethyl-1H-pyrazole:
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde: : Absence of the 4-chlorophenoxy substituent, affecting its physical and biological properties.
5-(4-Methoxyphenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde: : The methoxy group provides different electronic and steric effects compared to the chlorophenoxy group.
Uniqueness of this compound
The combination of the 4-chlorophenoxy group, 1-methyl group, and 3-(trifluoromethyl) group with the aldehyde functionality makes this compound unique, offering specific reactivity and properties that are leveraged in various research and industrial applications.
Properties
IUPAC Name |
5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O2/c1-18-11(20-8-4-2-7(13)3-5-8)9(6-19)10(17-18)12(14,15)16/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQFYYVRBOEOJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=O)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.